3-{[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-{[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic heptane ring with a thiazole moiety and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Dimethylphenyl Group: The 2,5-dimethylphenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Bicyclo[2.2.1]heptane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Coupling of the Thiazole and Bicyclo[2.2.1]heptane Units: This step involves the formation of an amide bond between the thiazole and the bicyclo[2.2.1]heptane units.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and the use of catalytic methods to improve the efficiency of the Friedel-Crafts acylation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for probing biological systems.
Medicine
In medicinal chemistry, the compound’s potential as a drug candidate can be explored. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-{[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The bicyclo[2.2.1]heptane ring provides structural rigidity, allowing the compound to fit into specific binding sites. The carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylphenylthiazole: Similar in structure but lacks the bicyclo[2.2.1]heptane ring.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar in structure but lacks the thiazole moiety.
Thiazole-2-carboxylic acid: Similar in structure but lacks the bicyclo[2.2.1]heptane ring and the dimethylphenyl group.
Uniqueness
The uniqueness of 3-{[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid lies in its combination of a bicyclic heptane ring, a thiazole moiety, and a carboxylic acid group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-10-4-5-11(2)15(8-10)18-12(3)27-21(22-18)23-19(24)16-13-6-7-14(9-13)17(16)20(25)26/h4-5,8,13-14,16-17H,6-7,9H2,1-3H3,(H,25,26)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKRYJBEGUFTCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(SC(=N2)NC(=O)C3C4CCC(C4)C3C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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